2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one
Description
Properties
Molecular Formula |
C14H20N2O2S |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
CEDOGQSSDCQGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Methylsulfanyl)phenol Derivative
The methylsulfanyl group is introduced onto the phenol ring by nucleophilic substitution or thiolation reactions. For example, starting from 4-hydroxyphenol, methylthiolation can be achieved by reacting with methylthiolating agents such as methyl iodide in the presence of a base or via thiol coupling reactions.
Formation of the Aryl Ether Linkage
The phenoxy group is linked to the propanone backbone by nucleophilic aromatic substitution or Williamson ether synthesis. A common approach involves reacting the 4-(methylsulfanyl)phenol with an appropriate halogenated propanone derivative (e.g., 1-chloropropan-2-one) under basic conditions to form the ether bond:
$$
\text{4-(Methylsulfanyl)phenol} + \text{1-chloropropan-2-one} \xrightarrow[\text{base}]{\text{solvent}} \text{2-[4-(Methylsulfanyl)phenoxy]propan-1-one}
$$
Purification and Characterization
The crude product is purified by chromatographic techniques such as preparative thin-layer chromatography (TLC), column chromatography, or preparative high-performance liquid chromatography (HPLC). Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Example Synthetic Procedure (Based on Literature Data)
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 4-Hydroxyphenol + methyl iodide, base (e.g., K2CO3), solvent (acetone) | Methylthiolation to form 4-(methylsulfanyl)phenol | High yield, mild conditions |
| 2 | 4-(Methylsulfanyl)phenol + 1-chloropropan-2-one, base (NaH or K2CO3), solvent (DMF) | Williamson ether synthesis to form 2-[4-(methylsulfanyl)phenoxy]propan-1-one | Moderate to high yield |
| 3 | Intermediate + piperazine, solvent (ethanol or DMF), heat | Nucleophilic substitution to introduce piperazine ring | Good yield; reaction time and temperature optimized |
| 4 | Purification by preparative TLC or HPLC | Isolation of pure 2-[4-(methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one | Purity >95% |
Research Insights and Optimization Notes
- Reaction conditions such as temperature, solvent choice, and stoichiometry critically affect yields and purity.
- The methylsulfanyl group is sensitive to oxidation; inert atmosphere or antioxidants may be used to prevent side reactions.
- Piperazine substitution benefits from controlled pH and temperature to avoid polymerization or side reactions.
- Use of protecting groups on piperazine nitrogen atoms can be employed if selectivity is needed.
- Purification by reverse-phase HPLC is effective for removing closely related impurities.
Comparative Analysis with Similar Compounds
| Compound Feature | This compound | Related Piperazine Derivatives | Phenoxyalkylamines |
|---|---|---|---|
| Functional groups | Piperazine, methylsulfanyl phenoxy, propanone | Piperazine with various aryl groups | Phenoxy with alkyl amines |
| Synthetic complexity | Moderate, multi-step synthesis | Variable, often simpler | Often simpler ether formation |
| Biological relevance | Potential medicinal chemistry applications | Psychoactive, antidepressant properties | Antihistamines, receptor modulators |
Chemical Reactions Analysis
Piperazine Ring Functionalization
The piperazine moiety undergoes characteristic amine reactions:
Methylsulfanyl Group Oxidation
The -SMe group is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 hrs | Sulfoxide (-SOCH₃) | 78% |
| mCPBA | CH₂Cl₂, 0°C → RT, 2 hrs | Sulfone (-SO₂CH₃) | 92% |
Mechanistic Note : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1 eq. oxidant) or sulfones (2 eq. oxidant).
Ketone Reactivity
The propan-1-one group participates in nucleophilic additions and reductions:
Palladium-Catalyzed Coupling
The aryl ether moiety enables cross-coupling:
Key Insight : The methylsulfanyl group directs palladium insertion at the ortho position of the phenoxy ring .
Stability Under Hydrolytic Conditions
The compound’s stability varies with pH:
Metabolic Reactions
In vitro hepatic microsome studies reveal:
| Enzyme System | Major Metabolites | Pathway |
|---|---|---|
| CYP3A4 | Sulfoxide, hydroxylated piperazine | Phase I oxidation |
| UGT1A1 | Glucuronide conjugate | Phase II conjugation |
Implication : Sulfoxidation is the primary metabolic pathway, contributing to detoxification.
Comparative Reactivity Table
| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Partners |
|---|---|---|
| Piperazine N-H | High | Electrophiles (alkyl halides, acyl chlorides) |
| Methylsulfanyl | Moderate | Oxidizing agents (H₂O₂, mCPBA) |
| Ketone | Low | Strong nucleophiles (Grignard reagents) |
Scientific Research Applications
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Observations:
Substituent Effects :
- The methylsulfanyl group in the target compound confers moderate lipophilicity compared to the electron-withdrawing nitro and trifluoromethyl groups in BIA 3-335 . This may influence membrane permeability and target binding kinetics.
- Unlike BIA 3-335 or the chlorophenyl analog , the target compound lacks polar functional groups (e.g., hydroxyl, nitro), suggesting distinct solubility and receptor interaction profiles.
Piperazine Modifications :
- The unmodified piperazine ring in the target compound contrasts with derivatives like BIA 3-335, where the piperazine is substituted with a trifluoromethylphenyl group . Such modifications often enhance receptor subtype selectivity in CNS-targeting compounds.
The bulky bis-aryl substituent in the (E)-cinnamic acid derivative highlights how steric effects can modulate receptor engagement, a factor absent in the more compact target compound.
Hypothetical Binding and Selectivity
Based on structural analogs:
- Serotonin Receptor Affinity: Piperazine derivatives often target 5-HT receptors (e.g., 5-HT₁A, 5-HT₂A). The target compound’s lack of polar substituents may reduce affinity for 5-HT₂ subtypes, which typically require hydrogen-bond donors/acceptors .
- Dopamine D₂-like Receptors : The methylsulfanyl group’s lipophilicity could favor interactions with dopamine receptors, as seen in similar sulfur-containing antipsychotics.
Biological Activity
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a piperazine ring and a methylsulfanyl phenoxy group, which may contribute to its pharmacological properties.
- IUPAC Name : 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one hydrochloride
- CAS Number : 1354961-19-5
- Molecular Formula : C14H21ClN2O2S
- Molecular Weight : 316.85 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and potential neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the piperazine moiety often exhibit significant antimicrobial properties. A study highlighted that various piperazine derivatives demonstrated moderate to good antimicrobial activity against several bacterial strains . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promise in this area.
| Compound | Activity | Reference |
|---|---|---|
| Piperazine Derivative A | Moderate Antimicrobial | |
| Piperazine Derivative B | Good Antimicrobial |
Neuropharmacological Activity
Piperazine derivatives are also known for their neuropharmacological effects. The compound's structure suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors. Research into similar compounds has indicated that modifications can enhance selectivity and potency at specific receptor sites, leading to therapeutic effects in conditions like schizophrenia and depression .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
-
Dopamine Receptor Agonism :
- A study focused on optimizing piperazine derivatives for selective D3 dopamine receptor agonism reported significant findings regarding receptor activation and downstream signaling pathways . While not directly studying our compound, the results suggest that similar modifications could yield beneficial neuroactive properties.
-
Antimicrobial Screening :
- Another study synthesized a series of piperazine derivatives and screened them for antimicrobial efficacy. The results showed that many derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of our compound's potential .
Research Findings
The following table summarizes key findings from research on related compounds:
Q & A
Q. What are the common synthetic routes for 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis via Nucleophilic Substitution : React 4-(methylsulfanyl)phenol with a halogenated propan-1-one derivative (e.g., chloro- or bromo-propanone) under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or DMSO) to form the phenoxy intermediate. Subsequent coupling with piperazine requires controlled stoichiometry (1:1 molar ratio) and heating (60–80°C) to avoid polyalkylation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) can isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring (δ ~2.5–3.5 ppm for N–CH₂ groups) and the methylsulfanyl moiety (δ ~2.1 ppm for S–CH₃). Aromatic protons from the phenoxy group appear at δ ~6.8–7.5 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the stereochemistry of the piperazine ring and confirms bond angles (e.g., C–S–C ~105°). Monoclinic crystal systems (space group P21/n) are typical for related derivatives .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (m/z ~320–330) and fragmentation patterns (e.g., loss of methylsulfanyl group) .
Q. How can researchers assess purity and identify common impurities in synthesized batches?
Methodological Answer:
- HPLC Analysis : Use a C18 column with a methanol/water mobile phase (70:30 v/v, 1 mL/min flow rate). Detect impurities (e.g., unreacted piperazine or oxidized sulfanyl byproducts) at UV 254 nm. Compare retention times against a certified reference standard .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; a sharp melting point (~190–200°C) indicates high purity, while broad decomposition suggests impurities .
Advanced Research Questions
Q. How can the compound’s stability under varying storage and experimental conditions be systematically evaluated?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 4–8 weeks. Monitor degradation via HPLC:
Q. What strategies are effective for developing quantitative analytical methods in complex matrices (e.g., biological samples)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from serum or tissue homogenates. Use internal standards (e.g., deuterated analogs) to correct recovery rates .
- Method Validation : Optimize mobile phase composition (e.g., methanol/buffer at 65:35 v/v) and validate linearity (1–100 µg/mL), precision (RSD <5%), and LOD/LOQ (0.1 µg/mL) per ICH guidelines .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Profiling : Conduct MTT assays across a wide concentration range (0.1–100 µM) in multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish therapeutic vs. cytotoxic thresholds .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to identify structural determinants of selectivity. Compare results with in vitro IC50 data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
